molecular formula C5H4I2N2 B1519858 4-Amino-3,5-diiodopyridine CAS No. 98136-86-8

4-Amino-3,5-diiodopyridine

Cat. No.: B1519858
CAS No.: 98136-86-8
M. Wt: 345.91 g/mol
InChI Key: XDDQGODHCQZZEH-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodopyridine is an organic compound with the molecular formula C5H4I2N2 . It is used for research and development purposes .


Synthesis Analysis

Lead salt of 4-amino-3,5-dinitropyrazole (PDNAP) was synthesized from 4-amino-3,5-dinitropyrazole by the process of metathesis reaction . The 1H-imidazol-2-yl group at the R2 position is an important feature for producing potent AR agonists .


Molecular Structure Analysis

The molecular weight of this compound is 345.91 g/mol.


Chemical Reactions Analysis

The thermal decomposition kinetics and mechanism of this compound were studied by means of different heating rate differential scanning .


Physical and Chemical Properties Analysis

This compound has a melting point of 135-136°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Palladium-Catalysed Aminocarbonylation

4-Amino-3,5-diiodopyridine can be utilized in palladium-catalysed aminocarbonylation reactions. This process involves using diiodopyridines with carbon monoxide and various amines, leading to the formation of products with carboxamide and ketocarboxamide functionalities. This method is significant for synthesizing compounds of interest in yields suitable for synthetic applications (Takács et al., 2017).

Antibacterial Activity

Pyridine derivatives, including this compound, have shown potential as antimicrobial drugs. They exhibit biological activity against different types of Gram-stained bacteria, including Escherichia coli strains. This suggests their possible use as substitutes for traditional antibiotics, especially in the context of increasing bacterial resistance to drugs (Koszelewski et al., 2021).

Blockade of Potassium Channels

Studies have shown that 4-aminopyridine derivatives can act as selective blockers of voltage-activated K+ currents in excitable membranes. This property is significant for understanding the molecular mechanisms of these compounds in various biological processes, including neuronal activity (Kirsch & Drewe, 1993).

Prion Inhibition

2-Aminopyridine-3,5-dicarbonitrile compounds, which are structurally related to this compound, have been identified as inhibitors of prion replication in cultured cells. This discovery is significant in the context of prion diseases and could lead to new therapeutic approaches (May et al., 2007).

Environmental Biodegradation

Research has also explored the biodegradation of 4-aminopyridines in the environment, revealing the involvement of specific bacterial strains in this process. This information is crucial for understanding the environmental fate and ecological impact of these compounds (Takenaka et al., 2013).

Pharmacological Activity

The modifications on the amino-3,5-dicyanopyridine core, which includes derivatives of this compound, have been investigated for their potential as adenosine receptor ligands with antineuropathic activity. This research is relevant in the context of developing new pharmaceutical compounds (Betti et al., 2019).

Mechanism of Action

While the specific mechanism of action for 4-Amino-3,5-diiodopyridine is not mentioned in the search results, related compounds such as amino-3,5-dicyanopyridine derivatives have been developed as adenosine receptor (AR) ligands .

Safety and Hazards

4-Amino-3,5-diiodopyridine is harmful if swallowed . It can cause skin and eye irritation . It is advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

While specific future directions for 4-Amino-3,5-diiodopyridine are not mentioned in the search results, related compounds such as amino-3,5-dicyanopyridine derivatives have been developed by both academic researchers and industry, indicating potential future research directions .

Properties

IUPAC Name

3,5-diiodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQGODHCQZZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654425
Record name 3,5-Diiodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-86-8
Record name 3,5-Diiodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-diiodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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